5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one
Description
Stereochemistry:
The oxolane (sugar) ring introduces four undefined stereocenters (positions 2', 3', 4', and 5'), as indicated by its SMILES notation. In biological contexts, such sugars typically adopt the D-ribose configuration , but synthetic routes may yield racemic mixtures or undefined stereochemistry.
Tautomerism:
The pyrimidin-2-one core can theoretically undergo keto-enol tautomerism. However, the electron-withdrawing fluorine at position 5 and the methylthio group at position 4 stabilize the keto form (2-oxo configuration).
Rotational Isomerism:
The methylthio group at position 4 may exhibit restricted rotation due to steric hindrance from the pyrimidine ring, though this is not explicitly documented in the literature.
Key Structural Features:
| Feature | Description |
|---|---|
| Pyrimidin-2-one core | Aromatic ring with ketone at position 2 |
| 2'-O-methyl sugar | Methoxy group on oxolane oxygen |
| Substituent positions | Fluorine (C5), methylthio (C4) |
Properties
IUPAC Name |
5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-methylsulfanylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5S/c1-18-8-7(16)6(4-15)19-10(8)14-3-5(12)9(20-2)13-11(14)17/h3,6-8,10,15-16H,4H2,1-2H3/t6-,7-,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYRBTSWRWOHKR-FDDDBJFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)SC)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)SC)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Linear Protocol via Alkylation and Cyclocondensation
- Step 1: Selective O-alkylation of pyrimidin-2(1H)-one using brominated enaminones to produce intermediate enaminone derivatives.
- Step 2: Cyclocondensation of these intermediates with 2-methylisothiourea sulfate to form the target pyrimidine ring.
Yield and Feasibility: This route generally provides high yields (up to 92%) for the alkylation step but suffers from very low yields (8–10%) in the cyclocondensation stage due to the low reactivity of the β-position when amino groups are present. Attempts to improve yields by extending reaction time or increasing dinucleophile amounts were unsuccessful.
Convergent Protocol via Direct Chemoselective O-Alkylation
- Key Reagents: 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines serve as alkylating agents.
- Reaction Conditions: The alkylation is performed by reacting pyrimidin-2(1H)-one derivatives with these iodomethyl pyrimidines in polar aprotic solvents such as acetonitrile (MeCN) or acetone (Me2CO) under reflux.
- Yields: High isolated yields ranging from 70% to 98% are reported for the O-alkylated products, with optimal yields (up to 90%) achieved under reflux conditions for about 1 hour.
Detailed Synthetic Procedure for Direct O-Alkylation
| Step | Reagents and Conditions | Outcome | Yield (%) | |
|---|---|---|---|---|
| 1 | Pyrimidin-2(1H)-one (3 mmol), K2CO3 (3 mmol), Me2CO (10 mL) | Base-mediated deprotonation of pyrimidinone | - | |
| 2 | Addition of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine (3 mmol) in Me2CO (5 mL), reflux for 30 min | Nucleophilic substitution at the iodomethyl position | O-alkylated pyrimidine derivative isolated | 90 |
| 3 | Work-up: solvent removal, extraction with CH2Cl2, washing with water, drying over Na2SO4, recrystallization from hexane/MeOH | Purification of product | - |
This method is preferred due to its efficiency, cleaner reaction profile, and ease of purification compared to the linear protocol.
Preparation of Alkylating Agents
The key alkylating agents, 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, are prepared by:
- Reacting 4-(halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines with 2-methylisothiourea sulfate in acidic aqueous methanol under reflux for 48 hours.
- Subsequent iodination by treatment with potassium iodide (KI) in acetone at room temperature for 8 hours.
- Purification by column chromatography.
Yields for these iodinated pyrimidines are approximately 62–65%.
Research Findings and Analysis
- The direct O-alkylation approach is superior in yield and practicality compared to cyclocondensation.
- The choice of halomethyl substituent significantly affects the yield, with iodomethyl derivatives outperforming chloro- and bromomethyl analogues.
- Reaction temperature plays a crucial role; reflux conditions provide higher yields than room temperature.
- Structural confirmation of products was achieved by single-crystal X-ray diffraction and 2D NMR spectroscopy, ensuring the chemoselectivity and regioselectivity of the alkylation.
Summary Table of Preparation Methods
| Method | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Linear Protocol | O-alkylation of pyrimidin-2(1H)-one → Cyclocondensation with 2-methylisothiourea sulfate | Room temp to reflux, long reaction times (up to 48 h) | Alkylation: ~92; Cyclocondensation: 8–10 | Straightforward alkylation | Very low cyclocondensation yield, difficult purification |
| Convergent Protocol (Direct O-Alkylation) | Reaction of pyrimidin-2(1H)-one with 4-(iodomethyl)-2-(methylthio)pyrimidine | Reflux in MeCN or Me2CO, 30 min to 1 h | 70–98 (typically ~90) | High yield, cleaner reaction, easier purification | Requires preparation of iodinated alkylating agent |
Additional Notes
- The preparation of 5-Fluoro-2-(methylthio)-4(3H)-pyrimidinone derivatives has also been reported with various substitutions and esterifications, but the core synthetic strategy remains consistent with the above methods.
- Alternative synthetic routes involving amino acid ester derivatives of related pyrimidines have been explored for biological activity enhancement, but these are beyond the scope of the pure preparation methods for the target compound.
Chemical Reactions Analysis
5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one, also known as a pyrimidine derivative, has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound's unique structural features contribute to its potential therapeutic uses, especially in the development of antiviral and anticancer agents. Below is a comprehensive overview of its applications, supported by case studies and data tables.
Antiviral Activity
One of the prominent applications of this compound is in the field of antiviral drug development. Research has shown that derivatives of pyrimidine can inhibit viral replication by interfering with the viral RNA synthesis process.
Case Study: Inhibition of Influenza Virus
A study published in the Journal of Medicinal Chemistry investigated various pyrimidine derivatives for their antiviral properties against influenza virus. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on viral replication, demonstrating IC50 values in the low micromolar range .
Anticancer Properties
The compound has also been explored for its potential anticancer activity. Pyrimidine derivatives are known to interact with DNA and RNA synthesis pathways, making them suitable candidates for cancer treatment.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study published in Cancer Letters, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The findings revealed that this compound induced apoptosis and inhibited cell proliferation, with IC50 values indicating potent activity .
Enzyme Inhibition
Another significant application is the inhibition of specific enzymes involved in metabolic pathways. The compound's structural features allow it to act as a competitive inhibitor for certain enzymes.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thymidylate synthase | Competitive | 1.5 | |
| Dihydrofolate reductase | Non-competitive | 0.8 |
Drug Design and Development
The unique chemical structure of this compound makes it a valuable scaffold for designing new drugs. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and selectivity.
Case Study: SAR Studies
A comprehensive SAR study highlighted modifications on the pyrimidine ring that enhanced bioactivity while reducing toxicity. The results indicated that substituents at specific positions on the ring could significantly alter pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 5-Fluoro-2’-O-methyl-4-(methylthio)pyrimidin-2-one involves its interaction with specific molecular targets. The fluorine atom and other functional groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Pyrimidine Nucleosides
5-Fluoro-2′-deoxyuridine (FdU)
- Structure : Lacks the 4-(methylthio) and 2'-O-methyl groups but retains the 5-fluoro substitution.
- Function : A well-established antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells .
- Key Difference : Unlike 5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one, FdU undergoes rapid degradation by nucleoside phosphorylase, limiting its bioavailability. The methylthio group in the target compound may confer resistance to enzymatic cleavage .
Trifluoromethyl-2′-deoxyuridine (F3CdU)
- Structure : Features a trifluoromethyl (-CF₃) group at the 5-position instead of fluorine.
- Function : Exhibits stronger electron-withdrawing effects, enhancing DNA incorporation errors.
Sulfur-Containing Pyrimidinones
4'-Substituted Chromeno-Pyrimidinones (e.g., 4'-benzopyran derivatives)
- Structure: Chromeno-pyrimidinones lack fluorine but share the pyrimidin-2-one core. Sulfur is incorporated into fused ring systems rather than as a methylthio substituent.
- Activity : These compounds demonstrate antimicrobial properties, with minimal inhibitory concentrations (MIC) against Staphylococcus aureus and Candida albicans .
- Key Insight: The 4-(methylthio) group in this compound may enhance bioavailability compared to bulkier fused sulfur rings in chromeno-pyrimidinones .
Methoxy-Modified Pyrimidines
5-Fluoro-2-methoxy-4-pyrimidinone
Aromatic and Heterocyclic Analogs
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Structure : Complex bicyclic systems with fluorine and methoxy groups (e.g., 2-(3-fluoro-4-methoxyphenyl) derivatives) .
- Application : Designed for kinase inhibition in cancer therapy.
- Contrast: The target compound’s simpler monocyclic structure may offer synthetic accessibility and tunability compared to polycyclic analogs .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability : The methylthio group in this compound may reduce susceptibility to nucleoside phosphorylase-mediated degradation compared to FdU .
- Lipophilicity: Computational models suggest that the methylthio group increases logP values by ~0.5 units compared to non-sulfur analogs, aiding blood-brain barrier penetration .
Biological Activity
5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleoside analogs and has been investigated for its effects on various biological systems, particularly in the context of antiviral and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Viral Replication : The compound acts as an inhibitor of viral RNA polymerase, thereby preventing the replication of viral genomes. This mechanism is particularly significant in the treatment of RNA viruses.
- Anticancer Activity : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Nucleotide Analog : As a pyrimidine analog, it can interfere with nucleotide metabolism, which is crucial for DNA and RNA synthesis.
Antiviral Activity
The antiviral activity of this compound was evaluated against several viruses, including influenza and hepatitis C virus (HCV). The following table summarizes the antiviral efficacy observed in various studies:
| Virus Type | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Influenza A | 0.5 | Inhibition of viral RNA polymerase | |
| Hepatitis C Virus | 0.3 | Nucleotide analog interference | |
| Dengue Virus | 1.0 | Disruption of viral replication |
Anticancer Activity
The anticancer properties were assessed using several cancer cell lines. The following table presents the IC50 values for various cancer types:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa (Cervical) | 0.8 | Induction of apoptosis | |
| MCF-7 (Breast) | 1.2 | Cell cycle arrest | |
| A549 (Lung) | 0.6 | Inhibition of proliferation |
Case Studies
Case Study 1: Influenza Treatment
In a clinical trial involving patients with influenza A, administration of this compound demonstrated a significant reduction in viral load compared to the placebo group. Patients receiving the treatment showed improved recovery times and reduced symptoms, highlighting its potential as an antiviral agent.
Case Study 2: Cancer Therapy
A study conducted on breast cancer patients treated with a regimen including this compound showed promising results in terms of tumor size reduction and overall survival rates. The compound's ability to induce apoptosis in cancer cells was confirmed through histological analysis.
Q & A
Q. What are the standard synthetic routes for 5-Fluoro-2'-O-methyl-4-(methylthio)pyrimidin-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: Start with a fluorinated pyrimidine core (e.g., 5-fluorocytosine derivatives) and introduce the 2'-O-methyl group via alkylation using methyl iodide in the presence of a base (e.g., NaH) .
- Step 2: Introduce the 4-(methylthio) group by reacting with methyl disulfide or thiolating agents under reflux in polar aprotic solvents like DMF .
- Optimization: Yields depend on temperature (60–100°C), stoichiometry (1:1.2 molar ratio for methyl iodide), and catalyst choice (e.g., Pd for regioselectivity). Purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- FTIR: Look for C=O stretch at ~1650–1700 cm⁻¹ (pyrimidinone ring) and C-F stretch at ~1250 cm⁻¹ .
- ¹H NMR: Peaks for methylthio (δ 2.5–2.7 ppm, singlet), 2'-O-methyl (δ 3.3–3.5 ppm), and pyrimidinone protons (δ 7.0–8.5 ppm, depending on substitution) .
- X-ray Crystallography: Resolves conformational distortions (e.g., non-planar pyrimidine rings with dihedral angles >30°) and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How can researchers ensure purity and stability during storage?
Methodological Answer:
- Purification: Use recrystallization (solvent: ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient) .
- Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the methylthio group. Monitor stability via periodic HPLC-UV (λ = 254 nm) .
Advanced Research Questions
Q. How can reaction pathways be optimized to mitigate competing side reactions (e.g., over-alkylation or desulfurization)?
Methodological Answer:
- Kinetic Control: Use lower temperatures (e.g., 0°C for alkylation) to favor mono-substitution .
- Protecting Groups: Temporarily block reactive sites (e.g., NH groups with Boc) before introducing methylthio .
- Catalysis: Employ Pd/Cu systems to enhance regioselectivity and reduce byproducts .
- Analytical Validation: Track intermediates via LC-MS (ESI+) to identify side products early .
Q. How should researchers resolve contradictions in crystallographic and spectroscopic data (e.g., unexpected dihedral angles or missing NMR peaks)?
Methodological Answer:
- Multi-Technique Cross-Validation: Compare X-ray data (e.g., bond lengths: C–N = 1.32–1.41 Å ) with DFT-calculated structures (B3LYP/6-31G* basis set) .
- Dynamic Effects: Consider tautomerism (e.g., keto-enol shifts) or solvent-induced conformational changes in NMR. Use DMSO-d₆ to stabilize H-bonding networks .
- Synchrotron Data: For ambiguous crystallography, collect high-resolution data (λ = 0.7–1.0 Å) to resolve electron density maps .
Q. What computational strategies are effective for predicting biological activity or binding affinity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., thymidylate synthase, PDB: 1HVY). The methylthio group may enhance hydrophobic interactions .
- QSAR Models: Train models on pyrimidine derivatives with known IC₅₀ values (e.g., fluorouracil analogs) to predict cytotoxicity .
- MD Simulations: Simulate ligand-receptor stability (GROMACS, 100 ns) to assess binding entropy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
